molecular formula C31H30N2O B405931 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol

Cat. No.: B405931
M. Wt: 446.6g/mol
InChI Key: QNHQBSSWBDQOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methyl group, diphenyl groups, and a tolylamino group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl and Diphenyl Groups: The methyl and diphenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions.

    Attachment of the Tolylamino Group: The tolylamino group can be attached via nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the indole core.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,3-diphenylindole-1-carbaldehyde: This compound shares a similar indole core but differs in the functional groups attached.

    1-(5-Methyl-2,3-diphenyl-indol-1-yl)ethanone: Another similar compound with a different substitution pattern on the indole core.

Uniqueness

1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[(2-methylphenyl)amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H30N2O

Molecular Weight

446.6g/mol

IUPAC Name

1-(2-methylanilino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C31H30N2O/c1-22-17-18-29-27(19-22)30(24-12-5-3-6-13-24)31(25-14-7-4-8-15-25)33(29)21-26(34)20-32-28-16-10-9-11-23(28)2/h3-19,26,32,34H,20-21H2,1-2H3

InChI Key

QNHQBSSWBDQOCE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5=CC=CC=C5C)O

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNC5=CC=CC=C5C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.